
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide, also known as CN-1, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the cyanoacrylamide family of compounds, which are known for their ability to form strong covalent bonds with proteins and other biomolecules.
科学的研究の応用
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a cross-linking agent to study protein-protein interactions and to map protein structures. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been used to develop new diagnostic tools for diseases such as cancer and Alzheimer's disease. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用機序
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide forms covalent bonds with proteins and other biomolecules through a process known as Michael addition. This results in the formation of a stable adduct that can be used to study protein structure and function. The covalent bond formed by 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is irreversible, making it a useful tool for studying long-lived protein complexes.
Biochemical and Physiological Effects:
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its ability to form stable covalent bonds with proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is relatively easy to synthesize and can be obtained in high yields with good purity. However, one limitation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its potential toxicity. It is important to use appropriate safety precautions when handling 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide in the laboratory.
将来の方向性
There are many potential future directions for research involving 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also shown promise as a potential antibiotic, and further research in this area could lead to the development of new treatments for bacterial infections. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide could be used to study the structure and function of other biomolecules, such as nucleic acids and lipids. Overall, the unique properties of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide make it a valuable tool for scientific research, with many potential applications in the future.
合成法
The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves the reaction of 2-chloro-5-nitroaniline with cyanoacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
特性
IUPAC Name |
(Z)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGOGSKIWSGEW-CLTKARDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C(/C#N)\C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


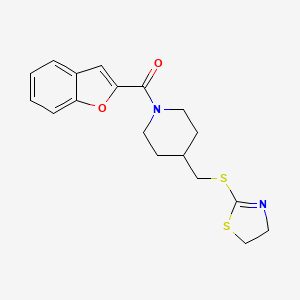
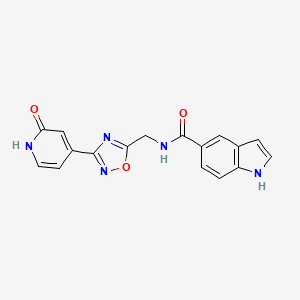
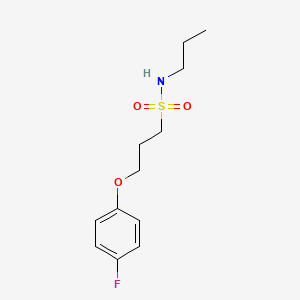
![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)
![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)
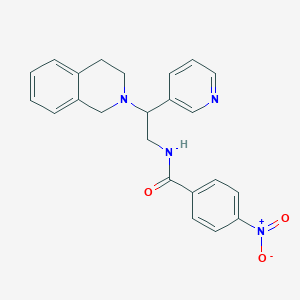

![(E)-3-(3-fluorophenyl)-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2413079.png)
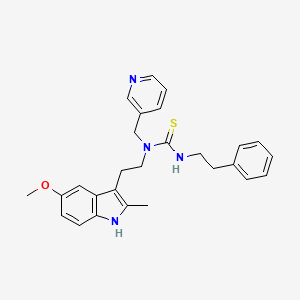
![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)


![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)